2-Fluoro-4-(trifluoromethyl)phenacyl bromide
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Overview
Description
2-Fluoro-4-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O. It is a derivative of phenacyl bromide, characterized by the presence of both fluoro and trifluoromethyl groups on the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
It’s known that this compound can participate in various chemical reactions due to the presence of the bromide group, which is a good leaving group, and the trifluoromethyl group, which can enhance the reactivity of the adjacent carbonyl group .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of sulfonyl ureas , which are a class of compounds that can inhibit the enzyme carbonic anhydrase and are used in the treatment of various conditions such as glaucoma and epilepsy.
Result of Action
Given its use as an intermediate in organic synthesis , it’s likely that its primary effects are related to the formation of new chemical bonds and the generation of new compounds.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Nucleophilic Substitution: Produces substituted phenacyl derivatives.
Oxidation: Yields ketones or carboxylic acids.
Reduction: Forms alcohols.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)phenacyl bromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoroacetophenone
- 4-(Trifluoromethyl)phenacyl bromide
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Uniqueness
2-Fluoro-4-(trifluoromethyl)phenacyl bromide is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s reactivity and make it a valuable intermediate in organic synthesis compared to its analogs .
Properties
IUPAC Name |
2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVLVTWQEUHHBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381130 |
Source
|
Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537050-12-7 |
Source
|
Record name | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537050-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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